2-Ethynyl-4-methoxypyrimidine
Overview
Description
2-Ethynyl-4-methoxypyrimidine is a heterocyclic organic compound featuring both a pyrimidine ring and an ethynyl group. Pyrimidines are common in nature, forming the base structure of key nucleic acids like cytosine, thymine, and uracil
Scientific Research Applications
2-Ethynyl-4-methoxypyrimidine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
Safety and Hazards
Mechanism of Action
Target of Action
2-Ethynyl-4-methoxypyrimidine is a heterocyclic organic compound that features both a pyrimidine ring and an ethynyl group. Pyrimidines are common in nature, forming the base structure of key nucleic acids like cytosine, thymine, and uracil. .
Mode of Action
. Given its structural similarity to pyrimidines, it may interact with biological targets in a similar manner as other pyrimidine derivatives.
Biochemical Pathways
. Given its structural similarity to pyrimidines, it may be involved in nucleic acid synthesis or other related biochemical pathways.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound
Result of Action
. Given its structural similarity to pyrimidines, it may have similar effects on cellular processes.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action
Biochemical Analysis
Molecular Mechanism
Metabolic Pathways
Pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Pyrimidines are known to interact with various transporters and binding proteins.
Subcellular Localization
Pyrimidines are known to be localized in specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-methoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxypyrimidine.
Deprotection: The trimethylsilyl group is removed using a fluoride source such as tetrabutylammonium fluoride to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-4-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Cycloaddition Reactions: The ethynyl group can undergo cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Sonogashira coupling reactions.
Copper Co-catalysts: Enhance the efficiency of the coupling reactions.
Fluoride Sources: Used for deprotection of trimethylsilyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various fused heterocyclic compounds.
Comparison with Similar Compounds
2-Ethynylpyrimidine: Lacks the methoxy group, which may affect its reactivity and applications.
4-Methoxypyrimidine: Lacks the ethynyl group, which may limit its use in certain synthetic applications.
2-Chloro-4-methoxypyrimidine: A precursor in the synthesis of 2-Ethynyl-4-methoxypyrimidine.
Properties
IUPAC Name |
2-ethynyl-4-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-3-6-8-5-4-7(9-6)10-2/h1,4-5H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUPWWFSFTVXRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161489-04-9 | |
Record name | 2-ethynyl-4-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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